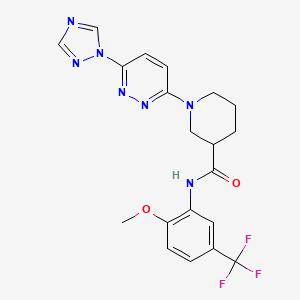
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20F3N7O2 and its molecular weight is 447.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a triazole derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N6O3S , with a molecular weight of approximately 420.51 g/mol . The structure includes:
- A triazole ring , known for its diverse biological activities.
- A piperidine moiety that enhances pharmacological properties.
- A trifluoromethyl group , which may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve the inhibition of essential enzymes in microbial metabolism.
Antifungal Activity
Similar to other triazole compounds, this derivative has demonstrated antifungal activity. Its efficacy against fungal pathogens such as Candida and Aspergillus species suggests potential use in treating fungal infections. The triazole ring plays a crucial role in disrupting the synthesis of ergosterol, a vital component of fungal cell membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The structure-activity relationship analysis indicates that modifications to the piperidine and pyridazine moieties can enhance cytotoxicity.
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound exhibited an IC50 value of 5.3 μM against MDA-MB-231 breast cancer cells and a CC50 value of 13 μM against Vero cells (a mammalian cell line). This indicates a promising therapeutic index for further development.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how structural modifications affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases lipophilicity and cellular uptake |
| Variations in piperidine substituents | Alters binding affinity to target proteins |
| Changes in triazole positioning | Impacts enzyme inhibition efficiency |
The proposed mechanism involves the inhibition of specific enzymes related to nucleic acid synthesis and cellular metabolism. This dual-targeting approach may explain the broad-spectrum activity observed.
Propriétés
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c1-32-16-5-4-14(20(21,22)23)9-15(16)26-19(31)13-3-2-8-29(10-13)17-6-7-18(28-27-17)30-12-24-11-25-30/h4-7,9,11-13H,2-3,8,10H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPGRCYCWDCWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














